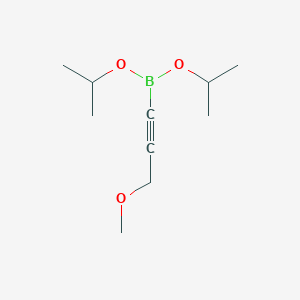
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C11H19BO3. It is a boronic ester, which is a derivative of boronic acid where the hydroxyl group is replaced by an alkoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester typically involves the reaction of boronic acid with an appropriate alcohol under specific conditions. One common method is the esterification of boronic acid with 3-methoxy-1-propynyl alcohol in the presence of a catalyst such as sulfuric acid or a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized boronic esters.
Applications De Recherche Scientifique
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A widely used boronic acid derivative with applications in organic synthesis and medicinal chemistry.
Pinacol Boronic Ester: Another boronic ester commonly used in organic synthesis.
Alkyl Boronic Acids: These compounds have similar reactivity and applications but differ in their alkyl substituents.
Uniqueness
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the 3-methoxy-1-propynyl group allows for unique interactions and reactions that are not observed with other boronic acid derivatives.
Propriétés
Numéro CAS |
686294-16-6 |
|---|---|
Formule moléculaire |
C10H19BO3 |
Poids moléculaire |
198.07 g/mol |
Nom IUPAC |
3-methoxyprop-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3 |
Clé InChI |
SWPUAAPKCARBIP-UHFFFAOYSA-N |
SMILES canonique |
B(C#CCOC)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
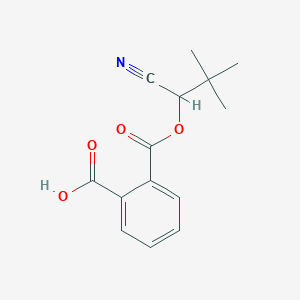
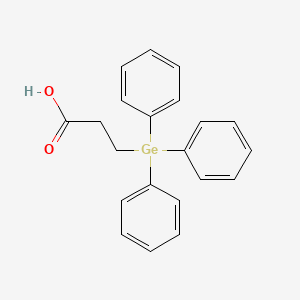
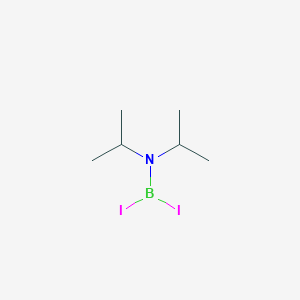

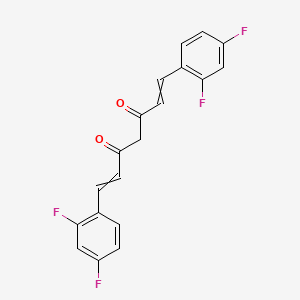
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)

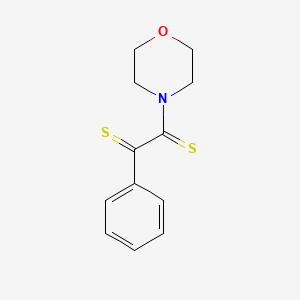
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
